molecular formula C20H16F3N3O3S B2931293 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 893390-33-5

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2931293
CAS No.: 893390-33-5
M. Wt: 435.42
InChI Key: UGSJKOPGZCZUFB-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound featuring a benzo[d][1,3]dioxole moiety, a trifluoromethyl-substituted phenyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide typically involves multiple steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via a nucleophilic substitution reaction using trifluoromethyl iodide and a suitable base.

    Imidazole Ring Formation: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde.

    Thioacetamide Linkage: The final step involves the coupling of the benzo[d][1,3]dioxole derivative with the imidazole derivative using a thioacetamide linkage, typically under mild heating and in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the imidazole ring or the trifluoromethyl group, potentially leading to the formation of less complex derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced imidazole or phenyl derivatives.

    Substitution: Halogenated or alkylated aromatic compounds.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Research: The compound can be used to study the effects of trifluoromethyl and imidazole groups on biological activity.

    Industrial Chemistry:

Mechanism of Action

The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the imidazole ring may participate in hydrogen bonding and other interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide: Lacks the trifluoromethyl group, which may result in different biological activity and stability.

    N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(4-methylphenyl)-1H-imidazol-2-yl)thio)acetamide: Contains a methyl group instead of a trifluoromethyl group, potentially altering its pharmacokinetic properties.

Uniqueness

The presence of the trifluoromethyl group in N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide is a key differentiator, as it can significantly influence the compound’s lipophilicity, metabolic stability, and binding interactions, making it a unique candidate for further research and development.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O3S/c21-20(22,23)14-2-1-3-15(9-14)26-7-6-24-19(26)30-11-18(27)25-10-13-4-5-16-17(8-13)29-12-28-16/h1-9H,10-12H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGSJKOPGZCZUFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC=CN3C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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